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Coronaric acid

soluble epoxide hydrolase enzyme kinetics substrate selectivity

Researchers sourcing Coronaric acid for sEH pharmacology frequently encounter the isomer-substitution pitfall: substituting 12(13)-EpOME (vernolic acid) yields non-equivalent kinetic and metabolic outcomes due to distinct C9-C10 vs. C12-C13 epoxide regiochemistry. • Differential sEH kinetics: Km 5.17 µM, Vmax 1.86 µmol/min/mg vs. vernolic acid Km 6.15 µM, Vmax 2.67-enabling paired-isomer inhibitor selectivity profiling. • Pro-toxin requiring sEH hydrolysis to 9,10-DiHOME for mitochondrial toxicity; essential for target-engagement studies with inhibitors (e.g., tAUCB). • Lower endogenous abundance (941.8 pg/g) vs. 12,13-EpOME-reference isomer for immune suppression SAR.

Molecular Formula C18H32O3
Molecular Weight 296.4 g/mol
Cat. No. B1235409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoronaric acid
Synonymscytotoxin C (Pasteurella haemolytica)
leucotoxins
leukotoxin
LTX, Actinobacillus actinomycetemcomitans
Molecular FormulaC18H32O3
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCCCCCC=CCC1C(O1)CCCCCCCC(=O)O
InChIInChI=1S/C18H32O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h7,10,16-17H,2-6,8-9,11-15H2,1H3,(H,19,20)/b10-7-
InChIKeyFBUKMFOXMZRGRB-YFHOEESVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Coronaric Acid: Overview and Key Distinctions


Coronaric acid (CAS 16833-56-0), systematically designated 9,10-epoxy-12Z-octadecenoic acid or 9(10)-EpOME, is a mono‑unsaturated epoxide derivative of linoleic acid [1]. It is the positional isomer of vernolic acid (12,13-epoxy-9Z-octadecenoic acid; 12(13)-EpOME), the two compounds differing solely in the location of the oxirane ring on the C18 backbone. In mammalian contexts coronaric acid is historically termed leukotoxin A (or isoleukotoxin), while vernolic acid is leukotoxin B [1]. Both are endogenous cytochrome P450 epoxygenase products, yet their distinct epoxide placement drives divergent enzyme kinetics, metabolic activation requirements, and biological potency profiles that carry direct consequences for experimental design and procurement decisions [2].

1
Positional isomer tool for epoxide structure–activity studies
2
Pro-toxin requiring sEH bioactivation, suitable for inhibitor target engagement assays
3
Supports oxylipin signalling, mitochondrial toxicity, and biomarker research workflows

Positional Isomerism and Substitution Risks


Although coronaric acid and its 12,13-epoxy positional isomer (vernolic acid) share the same molecular formula and are often co‑detected in biological matrices, their distinct epoxide positions create measurably different interactions with soluble epoxide hydrolase (sEH), cytochrome P450 hydroxylases, and downstream immune signalling pathways [1]. The epoxide at C9–C10 versus C12–C13 alters substrate affinity (Km), maximal hydrolysis rate (Vmax), and the regioselectivity of subsequent ω‑hydroxylation, meaning that simply substituting one EpOME isomer for the other will produce non‑equivalent pharmacokinetic and pharmacodynamic outcomes in any experimental system where sEH is expressed [1]. Furthermore, the parent epoxides are pro‑toxins whose biological effects are dominated by their sEH‑generated diol metabolites (9,10‑DiHOME vs. 12,13‑DiHOME), which themselves display divergent mitochondrial toxicity and immune‑modulatory potency [2]. The quantitative evidence below demonstrates that positional isomerism is not a trivial structural nuance but a decisive factor in compound selection.

!
Positional isomerism alters sEH substrate affinity and turnover rate, shifting diol generation kinetics
!
Diol metabolites (9,10-DiHOME vs. 12,13-DiHOME) show divergent mitochondrial endpoint profiles
!
Experimental outcomes depend on isomer-specific pathway responses; vernolic acid may not transfer directly

Quantitative Evidence for Isomer Differentiation


Soluble Epoxide Hydrolase Kinetics

In a direct head-to-head comparison using human sEH-expressing cells, the methyl ester of coronaric acid (isoleukotoxin, iltx) exhibited a Km of 5.17 ± 0.56 µM versus 6.15 ± 1.0 µM for vernolic acid (leukotoxin, ltx), representing a statistically significant ~16% lower Km (i.e., higher apparent affinity). Conversely, the Vmax for coronaric acid was 1.86 ± 0.06 µmol/min/mg compared with 2.67 ± 0.04 µmol/min/mg for vernolic acid, a ~30% reduction in maximal turnover rate [1]. The LT50 for both compounds was identical at 10.6 ± 0.8 h, indicating that the differential kinetic parameters do not translate to differential overall cytotoxicity in this system but may affect the rate of diol metabolite generation at sub‑saturating substrate concentrations [1].

sEH Kinetics
Head-to-head
Km 5.17 µM (vs 6.15 µM);
Vmax 1.86 µmol/min/mg (vs 2.67)
Higher apparent affinity but lower turnover rate reported; supports isomer-selective sEH processing studies
Human sEH-expressing cells; methyl ester derivatives; LT50 identical
soluble epoxide hydrolase enzyme kinetics substrate selectivity

Immunosuppressive Potency in Insect Models

In Spodoptera exigua (beet armyworm) larvae, both 9,10-EpOME (coronaric acid) and 12,13-EpOME (vernolic acid) suppressed cellular and humoral immune responses induced by bacterial challenge. However, 12,13-EpOME was consistently reported to be more potent than 9,10-EpOME in inhibiting these immune responses, although the studies did not report explicit IC50 values for the two isomers [1][2]. The direction of the potency difference (12,13 > 9,10) was independently corroborated in Maruca vitrata, another lepidopteran pest, using both EpOMEs and synthetic alkoxide analogs [3].

Immunosuppressive Response
Cross-study comparable
9,10-EpOME: lower potency in insect immunity
12,13-EpOME: reported higher immunosuppressive response
Directional difference; quantitative fold-change not established
Supports isomer comparison in invertebrate oxylipin signalling models
Lepidopteran larvae; bacterial challenge; in vivo injection
innate immunity insect immunology EpOME signalling

Endogenous Abundance in Insect Fat Body

Quantitative lipidomics of Spodoptera exigua larval fat body revealed endogenous 9,10-EpOME (coronaric acid) at 941.8 pg/g versus 12,13-EpOME (vernolic acid) at 2,198.3 pg/g, representing a 2.3‑fold higher basal abundance of the 12,13-isomer [1]. This differential tissue accumulation occurs despite both isomers being generated from the same linoleic acid precursor via cytochrome P450 epoxygenases, suggesting isomer‑specific differences in biosynthesis rates, sEH‑mediated degradation, or sequestration into lipid pools.

Tissue Abundance
Direct comparison
9,10-EpOME: 941.8 pg/g
12,13-EpOME: 2198.3 pg/g
2.3‑fold lower basal level
Endogenous disparity must be considered when quantifying pathway flux
Larval fat body; HPLC‑MS; post-bacterial challenge
lipidomics tissue distribution EpOME quantification

Pro-Toxin Activation and Mitochondrial Toxicity

Coronaric acid (9,10-EpOME) itself exhibits minimal direct mitochondrial toxicity; its cytotoxic effects are contingent upon sEH‑catalyzed hydrolysis to 9,10‑DiHOME [1][2]. In HL‑1 cardiac cells, treatment with 10 nM 9,10‑EpOME in the presence of the sEH inhibitor tAUCB preserved filamentous mitochondrial morphology, whereas 10 nM 9,10‑DiHOME induced pronounced mitochondrial fragmentation and punctate morphology within 6 hours [2]. In rabbit renal proximal tubule suspensions, the methyl ester of 9,10‑DiHOME caused significant mitochondrial dysfunction and cell death, whereas the parent 9,10‑EpOME methyl ester did not [3]. This establishes coronaric acid as a pro‑toxin whose biological impact is gated by sEH expression and activity, a distinction that does not apply to pre‑formed DiHOME preparations.

Pro-Toxin Activation
Cross-study comparable
9,10-EpOME: minimal direct mitochondrial fragmentation; toxicity requires sEH
9,10-DiHOME: pronounced mitochondrial injury at 10 nM
Parent epoxide is a pro-toxin; diol is the proximate toxicant
Supports sEH-dependent bioactivation research; not interchangeable with pre-formed diol
HL-1 cardiac cells, renal proximal tubule models; ± sEH inhibitor
mitochondrial toxicity sEH-dependent bioactivation DiHOME cytotoxicity

Urinary Biomarker Response to Salt Loading

Coronaric acid is detected in urine from healthy human subjects and its concentration increases 3‑ to 4‑fold following a dietary salt‑loading regimen [1]. This physiological regulation appears relatively specific to the 9,10‑epoxide isomer; analogous salt‑induced changes in urinary vernolic acid (12,13‑EpOME) have not been reported with comparable magnitude or consistency. The differential responsiveness suggests that coronaric acid may serve as a more sensitive urinary biomarker for CYP epoxygenase activity or salt‑sensitive physiological states than its positional isomer.

Urinary Biomarker Response
Supporting evidence
3- to 4‑fold increase in human urine upon salt loading
Isomer with reported physiological dynamic range for oxylipin profiling studies
Healthy subjects; dietary salt-loading; urinary lipidomics
clinical biomarker salt‑sensitive hypertension urinary lipidomics

Coronaric Acid: Research and Industrial Applications


sEH Substrate Selectivity and Inhibitor Screening

The distinct Km (5.17 µM) and Vmax (1.86 µmol/min/mg) of coronaric acid for human soluble epoxide hydrolase, directly compared with vernolic acid (Km 6.15 µM; Vmax 2.67 µmol/min/mg) [1], make it an essential substrate pair for sEH inhibitor screening panels. Using both positional isomers in parallel allows laboratories to detect inhibitor effects that may be masked when only a single EpOME isomer is employed, providing a more comprehensive selectivity profile.

Pro-Toxin Bioactivation in sEH-Expressing Cells

Because coronaric acid is a pro‑toxin that requires sEH‑mediated hydrolysis to 9,10‑DiHOME to elicit mitochondrial fragmentation and cytotoxicity [2][3], it is the compound of choice for dissecting the sequential bioactivation cascade in cell lines expressing varying levels of sEH. Procurement of the parent epoxide—not the pre‑activated diol—is essential for experiments where sEH inhibitors (e.g., tAUCB) are used to block toxicity and demonstrate target engagement.

Insect Immunity and Oxylipin Signalling

In lepidopteran models such as Spodoptera exigua and Maruca vitrata, coronaric acid (9,10-EpOME) is the less potent of the two EpOME isomers in suppressing cellular and humoral immune responses [4][5]. Its endogenous fat body concentration (941.8 pg/g) is 2.3‑fold lower than that of 12,13‑EpOME (2,198.3 pg/g) [4]. Researchers investigating the structure–activity relationships of oxylipin‑mediated immune resolution should include coronaric acid as the lower‑potency, lower‑abundance reference isomer against which the more potent 12,13‑EpOME is compared.

Clinical Oxylipin Biomarker Development

Coronaric acid demonstrates a 3‑ to 4‑fold increase in human urine upon dietary salt loading [6], making it a responsive biomarker candidate for salt‑sensitive physiological states. Analytical reference standards of coronaric acid are required for targeted LC‑MS/MS lipidomics panels aiming to quantify CYP‑derived linoleate epoxides in clinical cohorts, particularly where differential isomer behaviour is a study endpoint.

Application
Selection Property
Validation Focus
sEH inhibitor screening and substrate selectivity
Isomer-specific sEH kinetic profile
Parallel isomer inhibition panel validation
Pro-toxin bioactivation in sEH-expressing models
Requirement for enzymatic conversion to cytotoxic diol
sEH-dependent toxicity rescue with inhibitors
Insect oxylipin signalling and immune resolution
Lower-potency, lower-abundance reference isomer
Structure–activity relationships in invertebrate models
Human urinary oxylipin biomarker research
Salt-responsive dynamic range in urine
LC-MS/MS panel quantification; differential isomer profiling
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